3-Ethoxypyridin-2-amine
Overview
Description
3-Ethoxypyridin-2-amine is a chemical compound with the molecular formula C7H10N2O . It has an average mass of 138.167 Da and a monoisotopic mass of 138.079315 Da . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of 3-Ethoxypyridin-2-amine consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The main chemical property of amines, such as 3-Ethoxypyridin-2-amine, is their ability to act as weak organic bases . In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethoxypyridin-2-amine include a molecular formula of C7H10N2O, an average mass of 138.167 Da, and a monoisotopic mass of 138.079315 Da .Scientific Research Applications
Synthesis of N-(pyridin-2-yl)amides
“3-Ethoxypyridin-2-amine” can be used in the synthesis of N-(pyridin-2-yl)amides . This process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
Another application of “3-Ethoxypyridin-2-amine” is in the synthesis of 3-bromoimidazo[1,2-a]pyridines . This process is achieved under different reaction conditions from the synthesis of N-(pyridin-2-yl)amides .
Anti-inflammatory Activities
“3-Ethoxypyridin-2-amine” can be used in the synthesis of pyrimidines, which have been found to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Activities
Pyrimidines, which can be synthesized using “3-Ethoxypyridin-2-amine”, are known to exhibit antioxidant effects . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antibacterial Activities
Pyrimidines also display antibacterial effects , which could make “3-Ethoxypyridin-2-amine” valuable in the development of new antibacterial drugs.
Antiviral Activities
The antiviral activities of pyrimidines suggest that “3-Ethoxypyridin-2-amine” could be used in the development of antiviral medications.
Antifungal Activities
“3-Ethoxypyridin-2-amine”, through its role in the synthesis of pyrimidines, could also be used in the development of antifungal medications, as pyrimidines have been found to exhibit antifungal effects .
Antituberculosis Activities
Finally, the antituberculosis activities of pyrimidines suggest another potential application for “3-Ethoxypyridin-2-amine” in the field of medicinal chemistry.
Safety and Hazards
According to the safety data sheet, 3-Ethoxypyridin-2-amine is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity, single exposure; respiratory tract irritation, and specific target organ toxicity - repeated exposure . It is harmful if swallowed and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s known that aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
The mode of action of 3-Ethoxypyridin-2-amine involves the formation of N-(pyridin-2-yl)amides via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . This suggests that the compound interacts with its targets through a process of bond cleavage and formation.
Biochemical Pathways
The formation of n-(pyridin-2-yl)amides suggests that it may influence pathways involving these compounds .
Pharmacokinetics
The pharmacokinetic properties of 3-Ethoxypyridin-2-amine indicate that it has high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.55 cm/s . These properties suggest that the compound has good bioavailability.
Result of Action
The formation of n-(pyridin-2-yl)amides suggests that it may have significant effects on cellular processes involving these compounds .
properties
IUPAC Name |
3-ethoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJVXZBTTFDZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343007 | |
Record name | 3-ethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxypyridin-2-amine | |
CAS RN |
10006-74-3 | |
Record name | 3-ethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxypyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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